N1-(3-chloro-4-fluorophenyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide
CAS No.: 2034202-12-3
Cat. No.: VC4140717
Molecular Formula: C19H17ClFN3O2
Molecular Weight: 373.81
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034202-12-3 |
|---|---|
| Molecular Formula | C19H17ClFN3O2 |
| Molecular Weight | 373.81 |
| IUPAC Name | N'-(3-chloro-4-fluorophenyl)-N-[2-(1-methylindol-5-yl)ethyl]oxamide |
| Standard InChI | InChI=1S/C19H17ClFN3O2/c1-24-9-7-13-10-12(2-5-17(13)24)6-8-22-18(25)19(26)23-14-3-4-16(21)15(20)11-14/h2-5,7,9-11H,6,8H2,1H3,(H,22,25)(H,23,26) |
| Standard InChI Key | VTCHGZKRNTZVJM-UHFFFAOYSA-N |
| SMILES | CN1C=CC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=CC(=C(C=C3)F)Cl |
Introduction
N1-(3-chloro-4-fluorophenyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide is a complex organic compound that belongs to the oxalamide class. It is characterized by the presence of an indole moiety and a chloro-fluorophenyl group, which are linked through an oxalamide backbone. This compound is of interest in drug discovery due to its potential interactions with biological targets, particularly in neurotransmitter systems.
Synthesis of N1-(3-chloro-4-fluorophenyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide
The synthesis of this compound typically involves several key steps, including the formation of the indole moiety and the assembly of the oxalamide structure. Industrial production may utilize continuous flow reactors and advanced purification methods to optimize yield and reduce byproducts.
Synthetic Steps
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Formation of the Indole Moiety: This involves the synthesis of the indole ring, which can be achieved through various methods such as the Fisher indole synthesis.
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Assembly of the Oxalamide Structure: This step involves linking the indole moiety with the chloro-fluorophenyl group through an oxalamide backbone.
Chemical Reactions and Mechanism of Action
N1-(3-chloro-4-fluorophenyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide can participate in various chemical reactions typical of amides and heterocycles. Its mechanism of action likely involves interaction with specific biological receptors, with the indole moiety modulating receptor activity and the oxalamide group enhancing binding affinity through hydrogen bonding or other non-covalent interactions.
Biological Activity
The indole moiety is known for its ability to modulate receptor activity, particularly in neurotransmitter systems. The oxalamide group may enhance binding affinity, thereby influencing various signaling pathways within cells.
Applications and Research Findings
This compound has potential applications in therapeutic contexts where receptor modulation is crucial. Research continues to explore its full range of applications, particularly in drug discovery.
Data Table: Comparison with Similar Compounds
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